molecular formula C11H12O4 B8627329 Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester CAS No. 154872-58-9

Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester

Cat. No. B8627329
M. Wt: 208.21 g/mol
InChI Key: GVMPCQYYYYFGMV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

154872-58-9

Product Name

Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-[[(2S)-oxiran-2-yl]methoxy]benzoate

InChI

InChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1

InChI Key

GVMPCQYYYYFGMV-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)OC[C@@H]2CO2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15.2 gm (0.1 mole) of methyl 4-hydroxybenzoate, 27.6 gm (0.2 mole) potassium carbonate and 31 mL (0.4 mole) epichlorohydrin in 250 mL acetone was heated to reflux for 24 hours. The reaction medium was then filtered and evaporated. The residue was taken up in 100 mL toluene and washed with 100 mL 1.0N NaOH and 2×100 mL water. The toluene phase was then dried over magnesium sulfate and evaporated to provide the crude product as an oil. Purification was effected by vacuum distillation (66°-67°; 75 u pressure) and provided 14 gm (67%) of a clear oil when gradually crystallized at room temperature: mp 54°-55° C. The NMR and IR spectra and elemental analysis data were consistent with the assigned structure.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.